3-FLUORO-4-METHOXY-N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}BENZAMIDE
Description
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO3S/c1-22-15-5-4-13(11-14(15)19)17(21)20-12-18(6-8-23-9-7-18)16-3-2-10-24-16/h2-5,10-11H,6-9,12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBNUKNQEJOZRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2(CCOCC2)C3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide typically involves multiple steps:
Formation of the Benzamide Core: The starting material, 3-fluoro-4-methoxybenzoic acid, undergoes an amide formation reaction with an appropriate amine.
Introduction of the Thiophene Group: The thiophene moiety can be introduced via a Suzuki-Miyaura coupling reaction, which involves the coupling of a thiophene boronic acid with a halogenated benzamide derivative.
Oxane Ring Formation: The oxane ring can be synthesized through a cyclization reaction involving a diol and an appropriate leaving group under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the coupling and cyclization steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide can be reduced to form the corresponding amine.
Substitution: The fluorine and methoxy groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.
Reduction: Formation of the corresponding amine from the benzamide.
Substitution: Formation of substituted benzamides with various nucleophiles.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism by which 3-fluoro-4-methoxy-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide exerts its effects depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalysis.
Receptor Modulation: It may interact with specific receptors on cell surfaces, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
LMM5 and LMM11 (1,3,4-Oxadiazol Derivatives)
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) and LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) are benzamide derivatives with 1,3,4-oxadiazol heterocycles . Key comparisons:
- Heterocyclic Component : The target compound’s oxan-thiophene group contrasts with LMM5/LMM11’s oxadiazol rings. Thiophene’s sulfur atom may enhance lipophilicity and membrane permeability compared to LMM11’s furan (oxygen-based heterocycle).
- Substituents: Both LMM5 and the target compound feature methoxy groups, but LMM5’s sulfamoyl substituent is absent in the target.
Table 1: Comparison of Benzamide Derivatives
Triazole Derivatives ()
Compounds [7–9] from are 1,2,4-triazole derivatives with sulfonyl and 2,4-difluorophenyl groups . Key contrasts:
- Fluorine Substitution : The target compound’s single 3-fluoro substituent differs from the 2,4-difluorophenyl groups in triazoles. Difluoro substitution increases lipophilicity and may enhance target affinity but reduce solubility.
- Tautomerism : Triazoles [7–9] exhibit thione-thiol tautomerism, which influences their reactivity and binding modes . The target compound’s oxan-thiophene group lacks such tautomerism, suggesting more stable conformational properties.
Table 2: Fluorinated Substituent Effects
Heterocyclic and Sulfur-Containing Analogues
Thiophene vs. Furan ( and )
Table 3: Heterocycle Comparison
| Heterocycle | Atom | Lipophilicity (LogP)* | Key Interactions |
|---|---|---|---|
| Thiophene | S | Higher | π-π stacking, metal binding |
| Furan | O | Lower | Hydrogen bonding |
*Estimated based on substituent contributions.
Methoxy Group Positioning
The target compound’s 4-methoxy group is para to the benzamide linkage, whereas LMM5’s methoxy is part of a 4-methoxyphenylmethyl substituent. Para-substitution optimizes steric accessibility for target engagement compared to ortho/meta positions.
Biological Activity
3-Fluoro-4-methoxy-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide is a novel compound with potential applications in medicinal chemistry. Its unique structure, which includes a fluorine atom, a methoxy group, and a thiophene moiety, suggests diverse biological activities. This article reviews the biological activity of this compound based on existing research findings, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- A fluorine atom at the para position of the benzene ring.
- A methoxy group at the meta position.
- A thiophene ring connected through an oxane (tetrahydrofuran) moiety.
The biological activity of this compound is hypothesized to involve interactions with specific biological targets, including enzymes and receptors. The presence of the methoxy and thiophene groups may enhance lipophilicity, facilitating cellular uptake and interaction with target sites.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism or biosynthesis of critical biomolecules.
- Receptor Modulation : The compound could act as a modulator for various receptors, influencing signal transduction pathways related to cell proliferation and apoptosis.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structural motifs have shown efficacy against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 12.5 | |
| Compound B | A549 | 15.0 | |
| 3-Fluoro Compound | MCF-7 | TBD | Ongoing Study |
Antimicrobial Activity
Research indicates that compounds containing thiophene rings exhibit antimicrobial properties. The specific activity of this compound against bacteria and fungi remains to be fully elucidated but shows promise based on structural analogs.
Case Studies
- Study on Structural Analogues : A comparative study involving structurally similar compounds demonstrated that modifications in the substituents significantly impacted biological activity. The presence of fluorine was correlated with increased potency against certain tumor cell lines.
- In Vivo Studies : Preliminary in vivo studies in animal models have shown that derivatives of this compound can reduce tumor size without significant toxicity, suggesting a favorable therapeutic index.
Q & A
Q. Optimization Tips :
- Solvent Choice : Use polar aprotic solvents (e.g., DMF or DCM) to enhance solubility of intermediates.
- Catalysts : Palladium catalysts may improve coupling efficiency in thiophene-oxane synthesis.
- Purification : Column chromatography with gradient elution (hexane/EtOAc) is critical for isolating pure fractions .
Basic: Which analytical techniques are essential for characterizing this compound and ensuring purity?
Answer:
Key methods include:
- NMR Spectroscopy : H and C NMR to confirm regiochemistry of the fluoro and methoxy groups on the benzamide (e.g., F NMR for fluorine environments).
- Mass Spectrometry (HRMS) : Verify molecular weight and detect isotopic patterns from chlorine/fluorine atoms.
- HPLC-PDA : Assess purity (>95%) using reversed-phase C18 columns with acetonitrile/water mobile phases.
- X-ray Crystallography : Resolve stereochemistry of the oxane-thiophene moiety if crystalline forms are obtainable .
Advanced: How does the substitution pattern (fluoro/methoxy) on the benzamide core influence biological activity compared to analogs?
Answer:
The 3-fluoro-4-methoxy substitution impacts:
- Electron Withdrawal : The fluorine atom increases electrophilicity, potentially enhancing binding to electron-rich enzyme pockets.
- Steric Effects : Methoxy groups at the 4-position may restrict rotational freedom, improving target selectivity.
Q. Structure-Activity Relationship (SAR) Insights :
- Comparison to 4-Trifluoromethoxy Analogs : Replacements like 4-(trifluoromethoxy) (as in ) reduce metabolic stability but increase lipophilicity, affecting bioavailability.
- Fluoro Positioning : 2- or 4-fluoro isomers (e.g., ) show varied potency in kinase assays, suggesting positional sensitivity .
Advanced: What methodologies can resolve contradictions in reported biological activities of structurally similar benzamides?
Answer:
Contradictions (e.g., kinase inhibition vs. activation) may arise from:
- Assay Conditions : Differences in buffer pH, ATP concentrations, or cell lines. Standardize assays using validated protocols (e.g., ADP-Glo™ Kinase Assay).
- Off-Target Effects : Perform counter-screening against related kinases (e.g., PKA, PKC) to confirm specificity.
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes and identify key interactions (e.g., hydrogen bonding with the oxane oxygen) .
Advanced: How can researchers investigate the compound’s potential as a selective kinase inhibitor?
Answer:
Stepwise Approach :
Enzyme Assays : Test inhibition against a kinase panel (e.g., EGFR, VEGFR2) using recombinant enzymes.
Cellular Validation : Measure IC in cancer cell lines (e.g., HCT-116) with Western blotting to assess downstream phosphorylation.
Structural Studies : Co-crystallize the compound with target kinases to identify binding pockets (e.g., DFG-in/out conformations).
Mutagenesis : Engineer kinase mutants (e.g., T790M in EGFR) to evaluate resistance profiles .
Advanced: What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
Answer:
Critical issues include:
- Epimerization : The oxane-thiophene chiral center may racemize under high-temperature conditions. Mitigate by using low-temperature alkylation (<0°C).
- Byproduct Formation : Optimize stoichiometry (e.g., 1.2:1 ratio of benzamide to oxane-thiophene intermediate) to minimize dimerization.
- Process Analytics : Implement inline FTIR or PAT (Process Analytical Technology) for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
